



Application Notes and Protocols for DOTAP-Mediated Delivery of CRISPR-Cas9 Ribonucleoproteins

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Compound of Interest

Compound Name:

N-(1-(2,3-dioleyloxy)propyl)N,N,N-trimethylammonium

Cat. No.:

B043706

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-Cas9 system has emerged as a powerful tool for precise genome editing. For therapeutic applications, the delivery of CRISPR-Cas9 components into target cells is a critical challenge. One effective strategy is the delivery of the Cas9 nuclease and guide RNA (gRNA) as a pre-complexed ribonucleoprotein (RNP). This approach offers several advantages over plasmid-based systems, including rapid gene editing, reduced off-target effects, and no risk of genomic integration.[1][2][3]

Cationic liposomes are a versatile and widely used non-viral vector for nucleic acid delivery. DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a cationic lipid that can be formulated into lipid nanoparticles (LNPs) to encapsulate and deliver negatively charged molecules like CRISPR-Cas9 RNPs into cells.[4][5][6] These LNPs can fuse with the cell membrane or be taken up via endocytosis, releasing the RNP into the cytoplasm for subsequent nuclear entry and gene editing.[5]

These application notes provide an overview and detailed protocols for the use of DOTAP-mediated delivery of CRISPR-Cas9 RNPs for in vitro gene editing.



Data Presentation

Table 1: Formulation Parameters and Gene Editing

Efficiency

Cell Line	Target Gene	DOTA P Conce ntratio n in LNP	Other Lipids	RNP Conce ntratio n	Gene Knock- Out Efficie ncy	Gene Correc tion Efficie ncy	Cell Viabilit y	Refere nce
HEK 293T	GFP	Low concent ration	Cholest erol, other lipids	Nanom olar	Not specifie d	~20%	Not specifie d	[7][8]
Fluores cent Reporte r Cell Lines	Not specifie d	Not require d for knock- out, low concent ration for gene correcti on	Not specifie d	Nanom olar	Up to 80%	Up to 20%	Not specifie d	[7][8][9]
HEK cells	eGFP	Not specifie d	Bioredu cible lipids	Not specifie d	>50%	Not specifie d	Not specifie d	[5]
HeLa, A549, SPC-A1	Lucifera se (reporte r)	Optimiz ed ratio	DOPE, Cholest erol	Not specifie d	High (compa rable to Lipofect amine® 2000)	Not applica ble	>80%	[10]



Note: The exact DOTAP concentrations and RNP amounts often need to be optimized for specific cell types and experimental goals.

Experimental Protocols

Protocol 1: Preparation of DOTAP-Containing Lipid Nanoparticles (LNPs)

This protocol describes a general method for preparing DOTAP-based LNPs using the thin-film hydration technique.

Materials:

- DOTAP (1,2-dioleoyl-3-trimethylammonium-propane)
- Helper lipid (e.g., Cholesterol or DOPE)
- Chloroform
- Nuclease-free water or HEPES buffer (50 mM, pH 7.4)
- Rotary evaporator
- Bath sonicator or extruder

Procedure:

- Dissolve DOTAP and a helper lipid (e.g., cholesterol) in chloroform in a round-bottom flask. The molar ratio of DOTAP to the helper lipid should be optimized, with common starting points being 1:1.
- Create a thin lipid film by removing the chloroform using a rotary evaporator.
- Further dry the lipid film under a vacuum for at least 1 hour to remove any residual solvent.
- Hydrate the lipid film with nuclease-free water or HEPES buffer by vortexing or gentle agitation. This will form multilamellar vesicles.



- To create small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).
- Store the prepared LNPs at 4°C.

Protocol 2: Formulation of DOTAP/CRISPR-Cas9 RNP Complexes

This protocol outlines the complexation of pre-assembled CRISPR-Cas9 RNPs with DOTAP-containing LNPs.

Materials:

- Purified Cas9 protein
- Synthetic single guide RNA (sgRNA)
- Nuclease-free buffer (e.g., HEPES)
- Prepared DOTAP-containing LNPs
- Nuclease-free water

Procedure:

- · RNP Assembly:
 - In a nuclease-free tube, mix sgRNA and Cas9 protein at a 1:1 molar ratio.
 - Incubate the mixture at room temperature for 15 minutes to allow for the formation of the RNP complex.[7]
- Complexation with LNPs:
 - In a separate tube, dilute the prepared DOTAP-containing LNPs in an appropriate buffer (HEPES buffer or nuclease-free water have been shown to be effective, whereas citrate buffer and PBS may be incompatible).[7][8]



- Add the assembled RNP complex to the diluted LNP solution. The lipid-to-sgRNA ratio should be optimized, with a starting point of around 40:1 (w/w).[7]
- Mix gently by pipetting and incubate at room temperature for 10-15 minutes to allow for the formation of DOTAP/RNP complexes. Do not vortex.[4]

Protocol 3: Transfection of Adherent Cells with DOTAP/RNP Complexes

This protocol provides a general procedure for transfecting adherent cells in culture.

Materials:

- · Adherent cells in culture
- Complete culture medium
- Serum-free culture medium (e.g., Opti-MEM)
- Prepared DOTAP/RNP complexes

Procedure:

- Seed the target cells in a multi-well plate and grow them to 70-90% confluency.
- On the day of transfection, remove the culture medium from the cells.
- Dilute the prepared DOTAP/RNP complexes in serum-free culture medium.
- Add the diluted DOTAP/RNP complexes to the cells.
- Incubate the cells with the complexes for 4-6 hours at 37°C in a CO2 incubator.
- After the incubation period, add complete culture medium to the cells. Alternatively, the medium containing the complexes can be replaced with fresh complete culture medium.
- Continue to culture the cells for 48-72 hours before assessing gene editing efficiency.



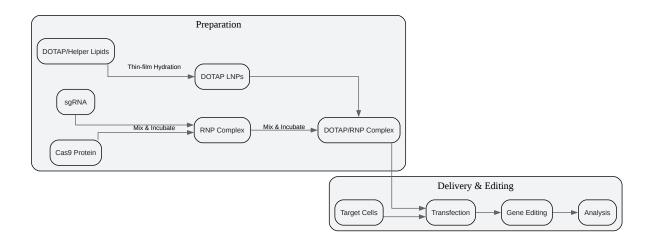
Protocol 4: Assessment of Gene Editing Efficiency

The efficiency of gene editing can be assessed using various molecular biology techniques.

Methods:

- Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay): This assay detects insertions
 and deletions (indels) resulting from non-homologous end joining (NHEJ).
- Sanger Sequencing: Sequencing of the target genomic region can identify specific indels.
- Next-Generation Sequencing (NGS): Provides a comprehensive analysis of on-target and off-target editing events.
- Flow Cytometry: If targeting a fluorescent reporter gene (e.g., GFP), gene knockout can be quantified by the loss of fluorescence.[5]

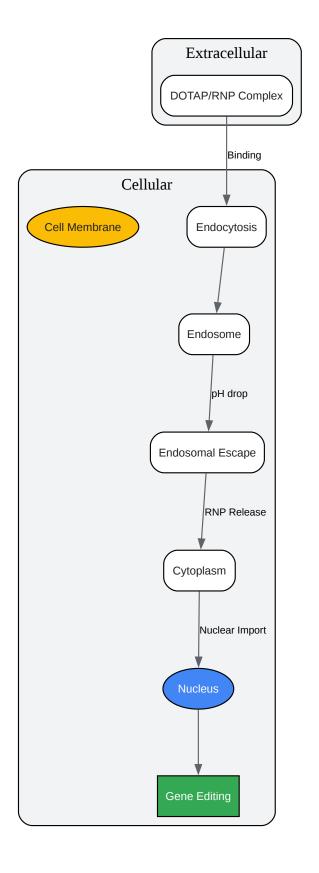
Visualizations





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Caption: Experimental workflow for DOTAP-mediated CRISPR-Cas9 RNP delivery.





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